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3-(1,3-Benzothiazol-2-yl)-1,1-dimethylthiourea
Overview
Description
3-(1,3-Benzothiazol-2-yl)-1,1-dimethylthiourea is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Mechanism of Action
Target of Action
N’-1,3-Benzothiazol-2-yl-N,N-dimethylthiourea is a benzothiazole derivative. Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities Benzothiazole derivatives have been discussed against the target dpre1 in the context of anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets, leading to changes that result in their biological activity .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
Admet calculation showed a favorable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have shown promising activity against staphylococcus aureus, indicating bactericidal activity .
Action Environment
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, suggesting that the reaction conditions may influence the properties of the resulting compounds .
Biochemical Analysis
Biochemical Properties
N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antibacterial properties. The compound binds to the active site of these enzymes, preventing their normal function and leading to the death of the bacterial cells . Additionally, N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea has been found to interact with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways. This compound also affects gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes . Furthermore, N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea influences cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply to the cells and causing cell death .
Molecular Mechanism
At the molecular level, N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and preventing the normal biochemical reactions from occurring. This compound also interacts with DNA, causing structural changes that lead to the inhibition of gene expression . Additionally, N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea can activate or inhibit various signaling pathways, leading to changes in cellular behavior and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity . Long-term studies have shown that continuous exposure to N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea can lead to adaptive changes in cells, such as the development of resistance mechanisms . These changes can affect the compound’s efficacy and necessitate adjustments in experimental protocols.
Dosage Effects in Animal Models
The effects of N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits the growth of bacterial and cancer cells . At higher doses, it can cause adverse effects, including toxicity to healthy cells and tissues . Studies have identified threshold doses beyond which the compound’s toxic effects outweigh its therapeutic benefits, highlighting the importance of dosage optimization in experimental and clinical settings .
Metabolic Pathways
N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity. Additionally, N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and cellular energy balance .
Transport and Distribution
The transport and distribution of N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells and its distribution to various cellular compartments . The compound’s localization and accumulation within cells can influence its biological activity and efficacy. For example, its accumulation in the nucleus can enhance its ability to interact with DNA and modulate gene expression .
Subcellular Localization
N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea is localized in specific subcellular compartments, which can affect its activity and function. The compound contains targeting signals that direct it to the nucleus, where it can interact with DNA and influence gene expression . Additionally, post-translational modifications of N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea can affect its localization and stability within cells . These modifications can enhance the compound’s ability to exert its biological effects and improve its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-1,1-dimethylthiourea typically involves the reaction of 2-aminobenzothiazole with dimethylthiocarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-1,1-dimethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Substituted benzothiazoles with various functional groups
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-1,1-dimethylthiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Benzothiazole-2-thiol: Known for its use in rubber vulcanization and as a corrosion inhibitor.
2-Phenylbenzothiazole: Investigated for its anticancer and antimicrobial properties.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-1,1-dimethylthiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylthiourea moiety enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Biological Activity
3-(1,3-Benzothiazol-2-yl)-1,1-dimethylthiourea is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with dimethylcarbamothioyl chloride. The process can be optimized for yield and purity through various methods including solvent choice and reaction conditions.
Biological Activity Overview
The biological activities of this compound have been extensively studied, revealing a range of pharmacological effects:
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. Studies have shown that it effectively inhibits the growth of various pathogenic microorganisms.
- Antiviral Properties : Research indicates that this compound demonstrates antiviral activity against viruses such as the Tobacco Mosaic Virus (TMV) in vitro .
- Anticancer Effects : The compound has shown promise in inhibiting cancer cell proliferation in various human cancer cell lines. For instance, it was tested against MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines, displaying notable cytotoxicity .
Antimicrobial Studies
A series of studies evaluated the antimicrobial efficacy of this compound against different bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 50 |
Candida albicans | 30 |
These results indicate a broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains.
Antiviral Activity
In vivo studies demonstrated that the compound significantly reduced the viral load in infected plants by inhibiting TMV replication. The effectiveness was assessed through ELISA assays measuring viral protein levels.
Anticancer Activity
The anticancer potential was evaluated through cytotoxic assays on multiple cancer cell lines. The results indicated that:
- MDA-MB-231 : IC50 = 12 µM
- SK-Hep-1 : IC50 = 15 µM
These values suggest that the compound possesses considerable anticancer activity, warranting further investigation into its mechanism of action.
Case Study 1: Antiviral Efficacy Against TMV
A study conducted on tobacco plants treated with varying concentrations of this compound showed a dose-dependent reduction in TMV symptoms and viral load. This highlights its potential as a plant protectant against viral diseases.
Case Study 2: Cytotoxicity in Cancer Cells
In a comparative study involving several benzothiazole derivatives, this compound exhibited superior cytotoxic effects against human breast cancer cells compared to other derivatives. This suggests a unique mechanism that could be explored for therapeutic applications.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-1,1-dimethylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-13(2)10(14)12-9-11-7-5-3-4-6-8(7)15-9/h3-6H,1-2H3,(H,11,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKIAKVYCNVNHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)NC1=NC2=CC=CC=C2S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324766 | |
Record name | 3-(1,3-benzothiazol-2-yl)-1,1-dimethylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24794003 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6423-79-6 | |
Record name | 3-(1,3-benzothiazol-2-yl)-1,1-dimethylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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